N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
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Overview
Description
N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves the reaction of 2,4-difluorobenzyl chloride with N,N-diethyl-N-methylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or bromo derivatives of the difluorophenyl group.
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-difluorophenyl)methyl]cyclopropanamine: Shares the difluorophenyl group but has a cyclopropane ring instead of the diamine backbone.
N-(2,4-Dimethylphenyl)formamide: Contains a similar aromatic structure but differs in the functional groups attached to the aromatic ring.
Uniqueness
N-[(2,4-difluorophenyl)methyl]-N’,N’-diethyl-N-methylethane-1,2-diamine is unique due to its combination of a difluorophenyl group with a diamine backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-6-7-13(15)10-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJDCWISQWPHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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